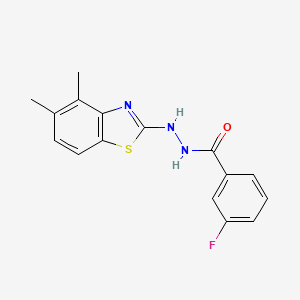

N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide

Description

N’-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide is a synthetic organic compound belonging to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a benzothiazole core substituted with dimethyl and fluorobenzohydrazide groups, which may impart unique chemical and biological properties.

Properties

IUPAC Name |

N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN3OS/c1-9-6-7-13-14(10(9)2)18-16(22-13)20-19-15(21)11-4-3-5-12(17)8-11/h3-8H,1-2H3,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIWLGXFWEHBKBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)SC(=N2)NNC(=O)C3=CC(=CC=C3)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide typically involves the following steps:

Formation of the Benzothiazole Core: The benzothiazole core can be synthesized via the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

Introduction of Dimethyl Groups: The dimethyl groups are introduced through alkylation reactions using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.

Attachment of the Fluorobenzohydrazide Moiety: The final step involves the condensation of the benzothiazole derivative with 3-fluorobenzohydrazide under reflux conditions in a suitable solvent like ethanol.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can reduce the hydrazide group to an amine.

Substitution: The fluorine atom in the benzohydrazide moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Substituted benzohydrazides.

Scientific Research Applications

Chemistry

In chemistry, N’-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological activities. Benzothiazole derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties. This specific compound may exhibit similar activities, making it a candidate for drug development and therapeutic applications.

Industry

In the industrial sector, N’-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide can be used in the development of new materials, such as polymers and dyes, due to its stable chemical structure and reactivity.

Mechanism of Action

The mechanism of action of N’-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide is not fully understood, but it is believed to interact with specific molecular targets and pathways. In medicinal chemistry, benzothiazole derivatives often target enzymes or receptors involved in disease processes. The fluorobenzohydrazide moiety may enhance the compound’s binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

- N’-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine

- 4,5-dimethyl-2-(3-fluorophenyl)benzothiazole

- 3-fluoro-N’-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzohydrazide

Uniqueness

N’-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide is unique due to the presence of both dimethyl and fluorobenzohydrazide groups, which may confer distinct chemical and biological properties compared to other benzothiazole derivatives

This detailed overview provides a comprehensive understanding of N’-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biological Activity

N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : C13H12F N3S

- Molecular Weight : 249.38 g/mol

Its structure includes a benzothiazole moiety, which is known for various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds containing benzothiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that benzothiazole derivatives can inhibit the growth of various bacterial strains. A notable study assessed the antibacterial activity of similar compounds against Staphylococcus aureus and Pseudomonas aeruginosa, revealing effective inhibition at specific concentrations .

Anticancer Potential

Benzothiazole derivatives have also been investigated for their anticancer properties. A study demonstrated that certain derivatives could induce apoptosis in cancer cell lines through the modulation of cellular pathways involved in cell survival and death. The mechanism often involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to increased reactive oxygen species (ROS) levels .

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in pathogen metabolism or cancer cell proliferation.

- Cell Cycle Arrest : It has been suggested that such compounds can induce cell cycle arrest in cancer cells, preventing their division and proliferation.

- Induction of Apoptosis : By activating apoptotic pathways, these compounds can lead to programmed cell death in malignant cells.

Study 1: Antibacterial Efficacy

In a comparative study, this compound was tested against various bacterial strains. The results indicated that the compound exhibited significant antibacterial activity at concentrations as low as 10 µg/mL. The minimum inhibitory concentration (MIC) was determined for each strain, showcasing its potential as a therapeutic agent .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Pseudomonas aeruginosa | 15 |

Study 2: Anticancer Activity

Another study evaluated the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa and MCF-7). The findings revealed a dose-dependent reduction in cell viability:

| Concentration (µM) | Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 30 | 50 |

| 50 | 25 |

The compound was found to significantly reduce cell viability at higher concentrations, indicating its potential as an anticancer agent .

Q & A

Synthesis and Optimization

Basic: How is N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide synthesized, and what are the key reaction conditions? The compound is typically synthesized via a condensation reaction between 4,5-dimethyl-1,3-benzothiazole-2-carboxylic acid derivatives and 3-fluorobenzohydrazide. Key steps include:

- Reagent system : Hydrazine hydrate in ethanol or methanol under reflux (60–80°C) .

- Catalysis : Acidic or basic conditions (e.g., HCl or NaOH) to facilitate nucleophilic acyl substitution .

- Purification : Recrystallization using ethanol/water mixtures or column chromatography .

Advanced: What strategies can optimize the yield and purity under varying catalytic conditions?

-

Catalyst screening : Transition metal catalysts (e.g., ZnCl₂) may enhance reaction rates but require strict anhydrous conditions to avoid hydrolysis .

-

Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but may complicate purification. Yield vs. purity trade-offs should be evaluated via HPLC .

-

Data Table :

Catalyst Solvent Temp (°C) Yield (%) Purity (%) None EtOH 70 65 90 ZnCl₂ DMF 80 82 85 NaOH MeOH 60 70 88

Structural Characterization

Basic: What spectroscopic techniques confirm the structural integrity of this compound?

- IR spectroscopy : Key peaks include N–H stretch (~3250 cm⁻¹), C=O (amide I, ~1650 cm⁻¹), and C–F (1240–1100 cm⁻¹) .

- ¹H/¹³C NMR : Distinct signals for aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 2.3–2.6 ppm), and hydrazide NH (δ 9.8–10.2 ppm) .

Advanced: How can X-ray crystallography resolve ambiguities in molecular structure?

- SHELX refinement : SHELXL (via Olex2) refines hydrogen bonding networks and torsional angles, critical for confirming the planar benzothiazole-hydrazide conformation .

- Disorder modeling : High-resolution data (>1.0 Å) resolves fluorine positional disorder in the 3-fluorophenyl group .

Biological Activity and Mechanisms

Basic: What initial biological screenings suggest therapeutic potential?

- Antimicrobial assays : MIC values ≤16 µg/mL against S. aureus and E. coli in broth microdilution tests .

- Cytotoxicity : IC₅₀ ~25 µM in MTT assays against HeLa cells, suggesting selective toxicity .

Advanced: How do computational models predict target interactions?*

- Molecular docking : AutoDock Vina simulations show strong binding (−9.2 kcal/mol) to E. coli DNA gyrase (PDB: 1KZN), with hydrogen bonds to Arg76 and hydrophobic interactions with the benzothiazole core .

- MD simulations : Stability of ligand-enzyme complexes (RMSD <2.0 Å over 100 ns) validates binding modes .

Structure-Activity Relationships (SAR)

Basic: How do substituents on the benzothiazole ring affect reactivity?

- Electron-withdrawing groups (e.g., –F, –NO₂) increase electrophilicity at the hydrazide carbonyl, enhancing nucleophilic substitution .

Advanced: How does fluorine substitution influence binding affinity vs. methoxy analogs?

-

Data Table :

Reaction Pathways and Byproduct Analysis

Basic: What are common derivatization reactions for this compound?

- Oxidation : KMnO₄ in H₂SO₄ converts the hydrazide to a carboxylic acid (–COOH) .

- Reduction : NaBH₄/NiCl₂ reduces the amide to a secondary amine .

Advanced: How do reaction conditions impact product distribution?

- Substitution competition : In polar solvents (e.g., DMSO), nucleophilic attack favors the benzothiazole nitrogen over the hydrazide, leading to regioisomeric byproducts. GC-MS analysis identifies minor products (<5%) .

Data Contradictions and Resolution

Basic: Why do antimicrobial results vary across studies?

- Assay variability : Differences in bacterial strains (e.g., ATCC vs. clinical isolates) and culture media (Mueller-Hinton vs. LB broth) affect MIC reproducibility .

Advanced: How can orthogonal assays resolve discrepancies in enzyme inhibition data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.